mTORC1 Biochemical Potency: Sirolimus Exhibits >10-Fold Higher Potency Than Everolimus in Cell-Free Assays
In direct biochemical comparisons, sirolimus demonstrates superior intrinsic potency against mTORC1 compared to everolimus. Sirolimus exhibits an IC50 of 0.1 nM against mTORC1 in a cell-free biochemical assay, whereas everolimus shows an IC50 range of 1.6–2.4 nM under identical assay conditions [1]. Temsirolimus, a prodrug that is converted to sirolimus in vivo, displays an intermediate IC50 of 0.3–0.5 nM in cell culture systems [1].
| Evidence Dimension | mTORC1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.1 nM (sirolimus) |
| Comparator Or Baseline | Everolimus: 1.6–2.4 nM; Temsirolimus: 0.3–0.5 nM |
| Quantified Difference | Sirolimus is 16- to 24-fold more potent than everolimus in cell-free assays |
| Conditions | Cell-free mTORC1 kinase assay for everolimus; HEK293 cellular assay for sirolimus; cell culture for temsirolimus |
Why This Matters
This 16- to 24-fold difference in intrinsic biochemical potency informs the selection of appropriate compound concentrations for in vitro experiments and may translate into lower effective doses required to achieve comparable mTOR pathway suppression.
- [1] Schreiber KH, Ortiz D, Academia EC, et al. A comprehensive review of mTOR inhibitors: pharmacology, clinical indications, and adverse effects. Int J Mol Sci. 2018;19(8):2325. View Source
